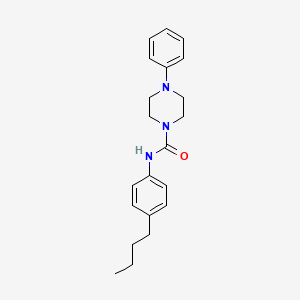![molecular formula C19H13Cl2NO2 B5404971 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5404971.png)
2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as DCQ or NSC 51046, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been shown to exhibit promising antitumor activity in various in vitro and in vivo models.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. In addition to its antitumor activity, 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate in laboratory experiments include its high purity and yield, as well as its potent antitumor activity. However, the limitations of using 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
Future research on 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate could focus on elucidating its mechanism of action and identifying potential biomarkers for predicting its efficacy in cancer treatment. In addition, the development of novel formulations and delivery systems for 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate could improve its solubility and bioavailability, leading to more effective anticancer therapies. Finally, the potential use of 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate in combination with other anticancer agents could be explored to enhance its therapeutic effects and overcome drug resistance.
Méthodes De Synthèse
The synthesis of 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate involves the condensation of 2-chloroquinoline and 2,4-dichloroacetophenone in the presence of a base such as potassium carbonate. The resulting product is then acetylated using acetic anhydride to obtain the final compound. The synthesis of 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been optimized to yield high purity and yield, making it suitable for further research and development.
Applications De Recherche Scientifique
2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In vivo studies have also demonstrated the antitumor activity of 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate in xenograft models of breast and prostate cancer.
Propriétés
IUPAC Name |
[2,4-dichloro-6-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO2/c1-12(23)24-19-14(10-15(20)11-17(19)21)7-9-16-8-6-13-4-2-3-5-18(13)22-16/h2-11H,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFNWAXORUMDGQ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5404892.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5404896.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5404906.png)
![rel-(4aS,8aR)-6-[(4-methyl-1H-imidazol-5-yl)carbonyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5404907.png)
![1-acetyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5404923.png)
![1-allyl-4-[(2,4-difluorophenoxy)acetyl]piperazine](/img/structure/B5404931.png)
![N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5404948.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5404954.png)
![3-[3-(3,4-dimethoxyphenyl)acryloyl]-2,4(3H,5H)-furandione](/img/structure/B5404957.png)
![4'-hydroxy-1-methyl-3'-(4-methylbenzoyl)-1'-(tetrahydro-2-furanylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B5404962.png)
![3-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5404967.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-({methyl[(5-methylisoxazol-3-yl)methyl]amino}methyl)piperidin-2-one](/img/structure/B5404976.png)

![2-[({1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5404982.png)